molecular formula C15H7F5O B14111935 2-Propen-1-one, 3-(pentafluorophenyl)-1-phenyl-

2-Propen-1-one, 3-(pentafluorophenyl)-1-phenyl-

Cat. No.: B14111935
M. Wt: 298.21 g/mol
InChI Key: JIOFBHNILKPQLI-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-(pentafluorophenyl)-1-phenyl- is an organic compound that belongs to the class of chalcones. Chalcones are α,β-unsaturated ketones that are widely studied for their diverse chemical and biological properties. The presence of a pentafluorophenyl group in this compound introduces unique electronic and steric effects, making it an interesting subject for research in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(pentafluorophenyl)-1-phenyl- typically involves a Claisen-Schmidt condensation reaction. This reaction is performed by reacting benzaldehyde with pentafluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature, and the product is obtained after recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-(pentafluorophenyl)-1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Propen-1-one, 3-(pentafluorophenyl)-1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(pentafluorophenyl)-1-phenyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes. The presence of the pentafluorophenyl group enhances the compound’s ability to interact with specific molecular targets, making it more effective in its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 1,3-diphenyl-
  • 2-Propen-1-one, 3-(trifluoromethyl)-1-phenyl-
  • 2-Propen-1-one, 3-(4-chlorophenyl)-1-phenyl-

Uniqueness

2-Propen-1-one, 3-(pentafluorophenyl)-1-phenyl- is unique due to the presence of the pentafluorophenyl group, which significantly alters its electronic properties. This makes it more reactive and enhances its ability to participate in various chemical and biological processes. The compound’s unique structure also allows for the formation of specific interactions, such as π-π stacking and hydrogen bonding, which are not as prominent in similar compounds .

Properties

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F5O/c16-11-9(12(17)14(19)15(20)13(11)18)6-7-10(21)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOFBHNILKPQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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